

physical and chemical properties of Bocprotected PEG3 linkers

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Compound of Interest

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An In-depth Technical Guide to Boc-Protected PEG3 Linkers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of Bocprotected PEG3 linkers, a critical class of molecules in modern drug development and bioconjugation. These linkers offer a versatile platform for covalently attaching molecules, enhancing solubility, and providing spatial separation between conjugated entities. This document details their properties, experimental protocols for their use, and logical workflows for their application.

Introduction to Boc-Protected PEG3 Linkers

Tert-butyloxycarbonyl (Boc) protected Polyethylene Glycol (PEG) linkers with three ethylene glycol units (PEG3) are widely utilized in medical research, drug release, and nanotechnology. [1][2] The Boc protecting group provides a stable means of masking a primary amine, which can be readily removed under mild acidic conditions to reveal the reactive amine for subsequent conjugation.[1][3][4][5][6] The hydrophilic PEG3 spacer enhances the aqueous solubility of the molecule and the resulting conjugate, a crucial property for many biological applications.[3][4][7][8][9] These linkers are key components in the synthesis of complex



biomolecules, including Proteolysis-Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[1][10][11][12][13]

Physical and Chemical Properties

Boc-protected PEG3 linkers are available with a variety of terminal functional groups, each imparting specific reactivity. The core properties of several common Boc-PEG3 linkers are summarized below.

Summary of Physicochemical Properties

The following table outlines the key physical and chemical data for a selection of commercially available Boc-PEG3 linkers.

Linker Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Appearance	Purity
Boc-NH- PEG3-Acid	462100-06-7	C13H25NO7	307.3	A neat oil	
Boc-NH- PEG3-amine	101187-40-0	C13H28N2O 5	292.4		≥95% - 98%
Boc-NH- PEG3-NHS ester	2250216-93- 2	C18H30N2O 9	418.44	Liquid	
N-Boc-PEG3- alcohol	139115-92-7	C11H23NO5	249.3		≥95%
N-Boc-PEG3- bromide	1076199-21- 7	C13H26BrNO 5	356.26	Solid powder	>98%
Boc-Gly- PEG3-amine		C15H31N3O 6	349.4		

Data compiled from multiple sources.[1][2][8][9][10][12][14][15][16]



Solubility Profile

The solubility of Boc-protected PEG3 linkers is a key feature, driven by the hydrophilic PEG chain. While quantitative data is often sparse, the general solubility characteristics are well-established.

Linker Name	Solvents		
Boc-NH-PEG3-Acid	DMF: 5 mg/ml, DMSO: 1 mg/ml, Ethanol: 30 mg/ml		
Boc-NH-PEG3-amine	Water, DMSO, DCM, DMF		
Boc-NH-PEG3-NHS ester	DMSO: 50 mg/mL		
N-Boc-PEG3-bromide	Soluble in DMSO		
Boc-Gly-PEG3-amine	Water, ACN		

Data compiled from multiple sources.[8][9][10][12][15] The presence of the PEG chain generally confers solubility in a range of polar organic solvents and aqueous solutions.[17]

Experimental Protocols

The following sections provide detailed methodologies for common manipulations and applications of Boc-protected PEG3 linkers.

Boc Group Deprotection

The removal of the Boc protecting group is a fundamental step to unmask the primary amine for conjugation. This is typically achieved under mild acidic conditions.

Objective: To deprotect the Boc-protected amine of a PEG3 linker.

Materials:

- Boc-protected PEG3 linker
- Dichloromethane (DCM)



- Trifluoroacetic acid (TFA)
- Triisopropylsilane (TIS) (optional scavenger)
- Toluene
- Saturated aqueous sodium bicarbonate solution
- Anhydrous sodium sulfate

- Dissolve the Boc-protected PEG linker in dichloromethane (DCM) to a concentration of 0.1-0.2 M.
- Cool the solution to 0°C in an ice bath.
- Add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).
- If the substrate is sensitive to cationic side reactions, add a scavenger such as triisopropylsilane (TIS) (2.5-5% v/v).[18]
- Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid
 Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed
 (typically 1-2 hours). The deprotected product, being more polar, will have a lower Rf value
 on TLC.[18] 1H NMR can also be used to monitor the disappearance of the tert-butyl proton
 signal at approximately 1.4 ppm.[18]
- Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
- Co-evaporate with toluene (3x) to remove residual TFA.[18]
- The resulting TFA salt of the deprotected amine can often be used directly in the next step.
- For neutralization to the free amine, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate.



 Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.[18]

Amide Coupling of Boc-PEG3-Acid to a Primary Amine

This protocol describes the formation of a stable amide bond between a Boc-PEG3-acid linker and an amine-containing molecule using a carbodiimide activator like EDC.

Objective: To couple a Boc-PEG3-acid linker to a primary amine.

Materials:

- Boc-NH-PEG3-Acid
- · Amine-containing molecule
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- N-hydroxysuccinimide (NHS)
- Dry, water-miscible solvent (e.g., DMF or DMSO)
- Reaction buffer (e.g., 0.5 M MES, pH 5.5 or PBS, pH 7.4)
- Quenching solution (e.g., hydroxylamine)

- Equilibrate EDC, NHS, and the Boc-NH-PEG3-Acid to room temperature.
- Dissolve the Boc-NH-PEG3-Acid in the chosen reaction buffer.[19]
- Add EDC (1.2 equivalents) to the solution and stir for 10 minutes.
- Add NHS (1.2 equivalents) to the reaction and stir for an additional 60 minutes at room temperature to form the NHS-activated ester.[19]
- Add the amine-containing molecule (1.0-1.5 equivalents) to the activated linker solution.



- Stir the reaction mixture for 2-12 hours at room temperature.[19] Monitor the reaction by LC-MS or TLC.
- Quench the reaction by adding an amine-containing buffer like hydroxylamine.
- Purify the final product by column chromatography or another suitable method.[19]

NHS Ester Coupling to a Primary Amine

Boc-PEG3-NHS esters are highly reactive towards primary amines, forming stable amide bonds without the need for additional coupling agents.

Objective: To conjugate a Boc-PEG3-NHS ester to a primary amine.

Materials:

- Boc-NH-PEG3-NHS ester
- Amine-containing molecule (e.g., protein, peptide)
- Aprotic organic solvent (e.g., DMF, DMSO)
- Amine-free reaction buffer (e.g., PBS, pH 7.4-8.0)

- Dissolve the Boc-NH-PEG3-NHS ester in a small amount of DMF or DMSO to prepare a stock solution.
- Dissolve the amine-containing molecule in the reaction buffer.
- Add the desired molar excess of the Boc-NH-PEG3-NHS ester stock solution to the aminecontaining solution with gentle stirring. The reaction is efficient at a pH of 7-9.[20]
- Allow the reaction to proceed for 30 minutes to 2 hours at room temperature.
- Monitor the reaction progress by an appropriate method (e.g., SEC-HPLC for proteins).
- Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine).



 Remove excess linker and byproducts by size-exclusion chromatography (SEC), dialysis, or centrifugal filtration.[21]

Azide-Alkyne "Click Chemistry"

Boc-PEG3-azide linkers are used for bioconjugation via the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

Objective: To conjugate a Boc-PEG3-azide to an alkyne-containing molecule.

Materials:

- Boc-NH-PEG3-Azide
- Alkyne-containing molecule
- Copper(II) sulfate (CuSO4)
- · Sodium ascorbate
- Copper(I)-stabilizing ligand (e.g., THPTA for aqueous reactions)
- Reaction buffer (e.g., PBS)

- Prepare a stock solution of the Boc-NH-PEG3-Azide in a suitable solvent (e.g., DMSO).
- Prepare a stock solution of the alkyne-containing molecule.
- Prepare a catalyst solution by incubating CuSO4 with the THPTA ligand in a 1:2 ratio for several minutes.[22]
- In a reaction vessel, combine the alkyne-containing molecule and a molar excess of the Boc-NH-PEG3-Azide in the reaction buffer.
- Add the pre-mixed THPTA/CuSO4 catalyst solution.
- Initiate the reaction by adding a fresh solution of sodium ascorbate.



- Allow the reaction to proceed at room temperature for 30-60 minutes, protected from light.
 [22]
- The resulting triazole-linked conjugate can then be purified as needed.

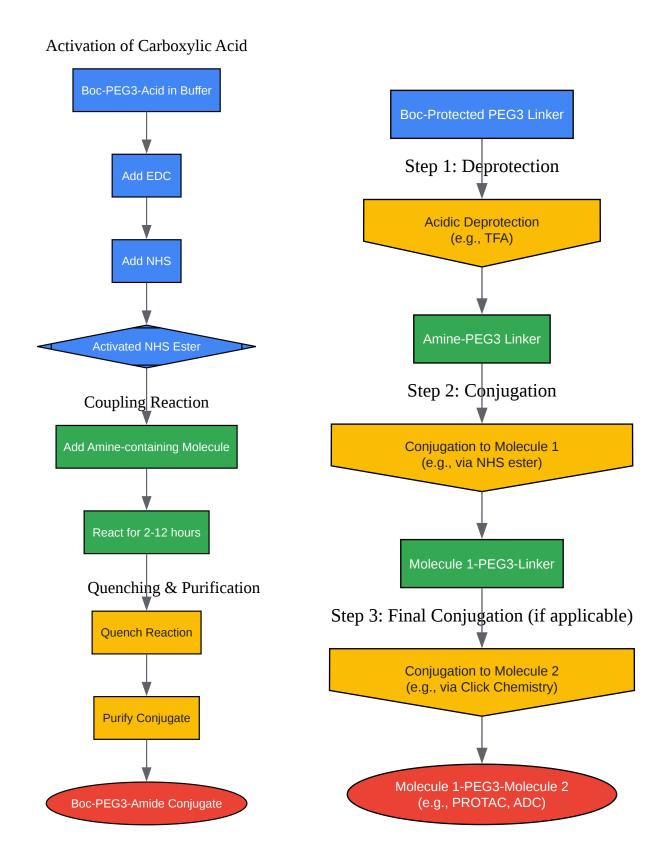
Mandatory Visualizations

The following diagrams illustrate key experimental and logical workflows involving Bocprotected PEG3 linkers.









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